(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[2-(3-chloroanilino)-1,3-thiazol-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c21-15-5-4-6-16(13-15)22-20-23-18(14-27-20)19(26)25-11-9-24(10-12-25)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQNMYSNPFZJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation via Enaminone Intermediates
Enaminones, such as 3-(dimethylamino)-2-fluoro-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one (4 ), serve as key intermediates. These are prepared by treating acetylated thiazoles with N,N-dimethylformamide–dimethylacetal (DMF–DMA) under reflux. Subsequent condensation with 4-phenylpiperazine occurs via:
Friedel–Crafts Acylation
In an alternative route, Friedel–Crafts acylation attaches the piperazine moiety directly to the thiazole. For example, reacting N-methyl-4-phenylthiazol-2-amine with 4-phenylpiperazine-1-carbonyl chloride in the presence of AlCl3 at 0°C yields the target compound. However, this method suffers from regioselectivity issues and lower yields (~40%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Copper iodide (CuI) : Catalyzes halogen exchange reactions, enabling the introduction of chlorine or fluorine at specific positions.
- Lithium diisopropylamide (LDA) : Facilitates deprotonation in alkylation steps, particularly for introducing branched alkyl groups (e.g., isopropyl).
Structural Modifications and Their Impact
The substituent R′ on the thiazole ring critically influences both synthetic feasibility and biological activity:
| Substituent (R′) | Reaction Yield (%) | CDK9 Inhibition Ki (nM) | Cytotoxicity GI50 (μM) |
|---|---|---|---|
| CN | 72 | 6 | 0.04 |
| F | 68 | 4 | <0.01 |
| Cl | 55 | 11 | 0.03 |
| Me | 45 | 5 | 0.30 |
Electron-withdrawing groups (e.g., CN, F) enhance electrophilicity, accelerating condensation reactions and improving kinase inhibition potency. Conversely, bulky alkyl groups (e.g., n-propyl) reduce yields due to steric hindrance.
Challenges and Limitations
- Stereochemical control : Racemization at the ketone bridge remains problematic, necessitating chiral auxiliaries or asymmetric catalysis.
- Toxicity concerns : Use of sodium cyanide in early synthetic routes poses safety risks, prompting shifts to alternative cyanation methods.
- Scalability : Microwave-assisted steps, while efficient, face challenges in industrial-scale batch reactors.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is typically synthesized via multi-step condensation and alkylation reactions. A common pathway involves:
Step 1: Thiazole Core Formation
-
Reactants : 1-Methylthiourea reacts with α-haloketones (e.g., 2-chloro-1-(3-chlorophenyl)ethanone) to form the thiazole scaffold.
-
Conditions : Microwave-assisted cyclization (140°C, 45 min) improves yield (72%) compared to conventional heating .
Step 2: Piperazine Coupling
-
Reactants : The thiazole intermediate undergoes nucleophilic acyl substitution with 4-phenylpiperazine.
-
Catalyst : CuI or SelectFluor facilitates fluorination/chlorination at the β-position of the thiazole .
-
Key Byproducts : Substitutions at R′ (e.g., CN, F, Cl) influence steric and electronic effects (Table 1) .
Thiazole Ring
-
Electrophilic Substitution : The C-5 position of the thiazole undergoes bromination (PTSA/NaBr) for downstream cross-coupling .
-
Oxidation : MnO₂ selectively oxidizes thiazol-5-yl ethanol intermediates to acetyl derivatives .
Piperazine Linker
-
Alkylation : The secondary amine reacts with alkyl halides (e.g., cyanomethanide) to form tertiary amines .
-
Acylation : Reacts with furan-2-carbonyl chloride to introduce the methanone group.
Chlorophenyl Group
-
Hydrolysis : Acidic/alkaline conditions cleave the C–Cl bond, forming hydroxyl derivatives (e.g., 12b , 12d ) .
Reaction Optimization and Challenges
| Reaction Type | Conditions | Yield | Key Observation |
|---|---|---|---|
| Pyrimidine Condensation | Microwave irradiation, DMF–DMA | 60–85% | Reduced reaction time (30 min vs. 24 hr) |
| Enaminone Formation | Reflux in DMF–DMA | 72% | Electron-withdrawing R′ groups favored |
| Bromination | PTSA/NaBr, 0°C | 55% | Steric hindrance with bulky R′ groups |
Table 1 : Impact of substituents on reaction efficiency .
Mechanistic Insights
-
Microwave Acceleration : Dielectric heating polarizes intermediates, lowering activation energy for cyclocondensation .
-
Steric Effects : Bulky groups (e.g., isopropyl) at R′ hinder enaminone formation due to unfavorable van der Waals interactions .
-
Electron-Donating Groups : Alkyl substituents (R′ = Me, Et) slow reaction kinetics, requiring prolonged heating .
Biological Relevance of Derivatives
Derivatives with electron-deficient R′ groups (e.g., CN, F) show enhanced CDK9 inhibition (Ki = 4–7 nM) compared to hydroxylated analogues (Ki > 5000 nM) . This highlights the role of electronic tuning in pharmacological activity.
Stability and Degradation
Scientific Research Applications
(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand the interaction of thiazole derivatives with enzymes and receptors.
Pharmacology: Evaluated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, while the phenylpiperazine moiety can bind to receptor sites, modulating their activity. This compound may inhibit or activate these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons with Analogous Compounds
Substituent Variations on the Thiazole Ring
Compound A : (4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone (from )
- Key Differences: The thiazole ring in Compound A is substituted with a methyl group at position 4 and a phenylamino group at position 2, compared to the 3-chlorophenylamino group in the target compound. The methanone bridge in Compound A connects to a 4-chlorophenyl group instead of a 4-phenylpiperazine.
- The 4-chlorophenyl methanone limits conformational flexibility compared to the piperazine moiety, which can adopt multiple protonation states .
Compound B : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (from )
- Key Differences: Fluorophenyl groups replace the chlorophenyl and phenylpiperazine substituents. A triazole-pyrazole hybrid is present instead of the methanone-linked piperazine.
- Implications :
Variations in the Piperazine Substituents
Compound C : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, )
- Key Differences: A trifluoromethylphenyl group replaces the phenyl group on the piperazine. The methanone bridge connects to a thiophene ring instead of a thiazole.
- Implications :
Compound D : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, )
- Key Differences: A butanone linker replaces the methanone bridge, and a pyrazole group is introduced.
- The pyrazole group offers additional hydrogen-bonding capacity but may introduce metabolic liabilities .
Electronic and Noncovalent Interaction Analysis
- Halogen Bonding : The 3-chlorophenyl group in the target compound enables halogen bonding with electron-rich regions (e.g., carbonyl oxygens in proteins), absent in fluorine-substituted analogs like Compound B .
- Piperazine Basicity : The phenyl group on the piperazine in the target compound provides moderate electron donation, enhancing the nitrogen’s ability to form hydrogen bonds. In contrast, trifluoromethyl-substituted piperazines (Compound C) exhibit reduced basicity, weakening such interactions .
- Methanone vs. Butanone Linkers: The rigid methanone bridge in the target compound favors planar conformations, optimizing π-π stacking, while butanone linkers (Compound D) allow torsional adjustments for diverse binding modes .
Biological Activity
The compound (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into key functional groups:
- Thiazole Ring : Known for its biological activity, particularly in anti-inflammatory and anticancer properties.
- Chlorophenyl Group : This substitution can enhance lipophilicity and potentially improve binding to biological targets.
- Piperazine Moiety : Commonly associated with neuroactive compounds, providing potential for central nervous system activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzymatic Inhibition : Thiazole derivatives have shown inhibition of enzymes involved in tumor growth and inflammation. For instance, studies have demonstrated that thiazoles can modulate the activity of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .
- Receptor Modulation : The piperazine component may facilitate interactions with neurotransmitter receptors, such as serotonin and dopamine receptors, influencing mood and cognition .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole derivatives. For example:
- A series of thiazole compounds exhibited significant anti-proliferative activity against various cancer cell lines, outperforming conventional treatments like desferrioxamine .
- The compound under review has shown promising results in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
The piperazine ring is associated with various neuroactive properties:
- Research indicates that piperazine derivatives can inhibit human acetylcholinesterase, which is relevant for treating neurodegenerative diseases .
- Additionally, compounds similar to this compound have been studied for their effects on serotonin receptors, suggesting potential applications in treating anxiety and depression.
Study 1: Antitumor Activity
In a comparative study involving several thiazole derivatives, it was found that those with a chlorophenyl substitution showed enhanced cytotoxicity against breast cancer cells (MCF-7). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics .
Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of piperazine-containing thiazoles revealed that they could reduce oxidative stress markers in neuronal cell cultures. This suggests their potential use in conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
